BenchChemオンラインストアへようこそ!

[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride

Medicinal Chemistry Physicochemical Profiling ADME Prediction

[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride (CAS 1239785-99-9; molecular formula C14H18ClN3O; molecular weight 279.77 g/mol) is a heterobifunctional building block comprising a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl ring and at the 5-position with a cyclohexylamine moiety, furnished as the hydrochloride salt. The compound belongs to the broader 1,2,4-oxadiazole class, which is established as a privileged scaffold in medicinal chemistry owing to its bioisosteric properties, hydrogen-bond-accepting capacity, and documented utility in diverse target families including S1P1 receptors , opioid receptors , and histone deacetylases.

Molecular Formula C14H18ClN3O
Molecular Weight 279.76 g/mol
CAS No. 1239785-99-9
Cat. No. B1404648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride
CAS1239785-99-9
Molecular FormulaC14H18ClN3O
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)N.Cl
InChIInChI=1S/C14H17N3O.ClH/c15-14(9-5-2-6-10-14)13-16-12(17-18-13)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,15H2;1H
InChIKeyTWCLRVSJTRABRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride: Core Scaffold Identity and Procurement Baseline


[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride (CAS 1239785-99-9; molecular formula C14H18ClN3O; molecular weight 279.77 g/mol) is a heterobifunctional building block comprising a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl ring and at the 5-position with a cyclohexylamine moiety, furnished as the hydrochloride salt. The compound belongs to the broader 1,2,4-oxadiazole class, which is established as a privileged scaffold in medicinal chemistry owing to its bioisosteric properties, hydrogen-bond-accepting capacity, and documented utility in diverse target families including S1P1 receptors [1], opioid receptors [2], and histone deacetylases [3].

Why 1,2,4-Oxadiazole-Cyclohexylamine Building Blocks Cannot Be Interchanged: The Substitution-Dependent SAR Landscape


The 1,2,4-oxadiazole-cyclohexylamine scaffold tolerates diverse aryl/heteroaryl substituents at the oxadiazole 3-position and modifications at the amine centre, yet even single-atom alterations produce large shifts in lipophilicity (logP), aqueous solubility, hydrogen-bonding capacity, and downstream target-binding profiles [1]. The 3-phenyl substitution pattern of the target compound jointly governs its ClogP (~3.28, predicted) and its capacity to engage in π–π stacking interactions with aromatic binding-site residues, a feature absent in 3-cyclohexyl or 3-thienyl congeners . Furthermore, the primary amine handle (as the free base or hydrochloride) supports facile, regioselective derivatisation to ureas, carboxamides, and sulfonamides — a synthetic entry point that is sterically and electronically distinct from the N-cyclohexyl-1,2,4-oxadiazol-5-amine regioisomeric series . These molecular properties are not interchangeable across close analogs, requiring deliberate selection for specific synthetic and screening workflows.

Quantitative Differentiation Evidence: [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride vs. Nearest Structural Analogs


Predicted Lipophilicity (LogP) vs. 4-Methoxyphenyl Analog

The predicted partition coefficient (LogP) for the title compound is 3.28 (free base, computed via fragment-based method) compared with a predicted LogP of approximately 2.62 for {1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine (C15H19N3O2, MW 273.33) . The ~0.66 log-unit difference translates to a ~4.6-fold higher theoretical lipophilicity for the title compound, predicting superior passive membrane permeability but potentially reduced aqueous solubility — a trade-off that directly impacts suitability for cell-based vs. biochemical screening formats [1].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Hydrogen-Bond Acceptor Count vs. 3-Thienyl Analog

The title compound possesses 3 hydrogen-bond acceptor (HBA) sites (oxadiazole ring N and O atoms; free base form) compared with 4 HBA sites for {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride (C12H15N3OS·HCl, MW 285.79) , where the thiophene sulfur atom contributes an additional HBA. This difference in HBA count directly modulates target-binding pharmacophore compatibility. Moreover, the title compound's phenyl substituent enables π–π stacking interactions not available with the thienyl analog, and the absence of sulfur eliminates potential metabolic liabilities associated with thiophene oxidation (CYP450-mediated S-oxidation) [1].

Medicinal Chemistry Molecular Recognition Target Engagement

Regioisomeric Differentiation: 1,2,4-Oxadiazole Core vs. 1,3,4-Oxadiazole Core

The title compound contains a 1,2,4-oxadiazole core, which exhibits systematically higher lipophilicity (by approximately 1 logD unit) compared with isomeric 1,3,4-oxadiazole-matched pairs across a large compound collection [1]. In CB2 ligand series, 1,3,4-oxadiazole regioisomers showed 10- to 50-fold reduced receptor affinity relative to their 1,2,4-oxadiazole counterparts [2]. Furthermore, 1,3,4-oxadiazoles demonstrate reduced CYP450 enzyme binding and lower hERG channel interaction — findings that are regioisomer-specific and not generalizable across oxadiazole scaffolds [3]. These data establish the 1,2,4-regioisomer as the preferred scaffold when higher target affinity and lipophilicity-driven membrane partitioning are desired, while the 1,3,4-analog may be advantageous when metabolic stability and cardiac safety are paramount concerns.

Bioisosterism Drug Design Lead Optimization

Amine Positional Architecture: Cyclohexyl-α-amine vs. N-Cyclohexyl-5-amine Series

The title compound bears the primary amine directly on the cyclohexyl ring (α to the oxadiazole 5-position), generating a sterically constrained neopentyl-amine motif. In contrast, N-cyclohexyl-3-phenyl-1,2,4-oxadiazol-5-amine (CAS 109879-46-1; C14H17N3O, MW 243.30) positions the amine as an exocyclic NH linker between the cyclohexyl group and the oxadiazole ring, producing a planar N–H donor with distinct hydrogen-bond geometry and conformational flexibility. This architectural difference has functional consequences: N-cyclohexyl-3-aryl-1,2,4-oxadiazol-5-amines have demonstrated measurable antiparasitic activity against Trypanosoma cruzi and antitumor effects in melanoma models [1], whereas the title compound's α-cyclohexylamine architecture is purpose-built for modular derivatisation at the primary amine, yielding urea, carboxamide, and sulfonamide libraries . The two scaffolds are thus complementary rather than interchangeable: one is a directly bioactive chemotype; the other is a versatile diversification platform.

Scaffold Hopping Medicinal Chemistry Library Design

Optimal Application Scenarios for [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride Based on Quantitative Differentiation Evidence


Focused Library Synthesis via Primary Amine Derivatisation

The sterically constrained, nucleophilic primary amine of the title compound enables efficient parallel synthesis of urea, carboxamide, and sulfonamide libraries (see Evidence Item 4, Section 3). This scaffold is appropriate for medicinal chemistry groups requiring a single, high-purity (>97%) diversification-ready building block capable of accessing three distinct chemotypes from one starting material . Procurement of the hydrochloride salt ensures consistent stoichiometry and solubility in polar organic solvents (DMSO, DMF) for automated liquid-handling workflows [1].

S1P1 Agonist/Modulator Lead Optimisation Programmes

The 3-phenyl-1,2,4-oxadiazole substructure of the title compound is a validated core in multiple S1P1 receptor agonist patent families (Bristol-Myers Squibb, Merck Serono; see Section 1, REFS-2) . The combination of the 1,2,4-regioisomer (higher lipophilicity and target affinity; see Evidence Item 3, Section 3) with the cyclohexylamine linker provides a scaffold that can be elaborated into potent, CNS-penetrant S1P1 modulators. Research teams pursuing autoimmune indications should select this compound over 1,3,4-oxadiazole or 4-methoxyphenyl analogs when CNS exposure and receptor potency are critical design parameters [1].

HDAC Inhibitor Fragment-Based Drug Discovery

BindingDB data indicate that 1,2,4-oxadiazole-cyclohexylamine scaffolds can yield potent HDAC inhibitors (e.g., IC50 = 1.80 nM against HDAC3 for a closely related chemotype; see Section 1, REFS-4) . The title compound's phenyl substituent and primary amine handle support structure-based design of zinc-chelating HDAC inhibitors, where the cyclohexyl ring provides conformational rigidity and the phenyl group engages aromatic surface residues. Its higher predicted LogP (~3.28 versus ~2.62 for the 4-methoxyphenyl analog; see Evidence Item 1, Section 3) may enhance cell permeability, a desirable property for targeting intracellular HDAC isoforms [1].

Antiparasitic and Antitumor Screening Cascade Entry Point

The broader N-cyclohexyl-3-aryl-1,2,4-oxadiazol-5-amine class has demonstrated validated activity against Trypanosoma cruzi and melanoma cell lines (see Evidence Item 4, Section 3) . The title compound, bearing a 3-phenyl substituent and a primary amine amenable to rapid SAR exploration, serves as a strategic starting point for antiparasitic or antitumor hit-to-lead campaigns. Its higher lipophilicity relative to 4-methoxyphenyl and 3-thienyl analogs predicts improved membrane transit, which is advantageous for accessing intracellular parasitic or tumour targets [1].

Quote Request

Request a Quote for [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.